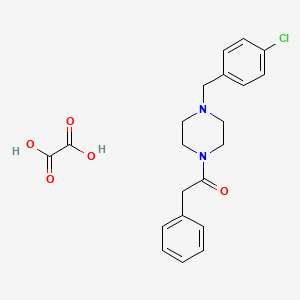![molecular formula C15H15Cl2N3O4S B4922619 4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4922619.png)
4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CNPA and has a molecular formula of C16H16Cl2N4O4S.
Mechanism of Action
The mechanism of action of 4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a crucial role in the survival and proliferation of cancer cells. By inhibiting CA IX, CNPA induces apoptosis in cancer cells and prevents tumor formation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that CNPA can inhibit the growth of cancer cells, induce apoptosis, and prevent tumor formation. Moreover, CNPA has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide in lab experiments is its potent anti-cancer properties. Moreover, CNPA is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using CNPA in lab experiments is its toxicity. CNPA has been shown to be toxic to normal cells at high concentrations, which limits its use in certain experiments.
Future Directions
There are several future directions for the research and development of 4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide. One of the significant directions is the development of new derivatives of CNPA that have improved potency and reduced toxicity. Moreover, the potential applications of CNPA in other fields, such as anti-inflammatory therapy, should also be explored. Finally, the use of CNPA in combination with other anti-cancer drugs should be investigated to determine its efficacy in treating various types of cancer.
Synthesis Methods
The synthesis of 4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloro-4-nitroaniline in the presence of triethylamine. The resulting product is then reacted with 3-aminopropylamine to produce this compound.
Scientific Research Applications
4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that CNPA has potent anti-cancer properties and can induce apoptosis in cancer cells. Moreover, CNPA has also been shown to inhibit the growth of cancer cells and prevent tumor formation.
Properties
IUPAC Name |
4-chloro-N-[3-(2-chloro-4-nitroanilino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O4S/c16-11-2-5-13(6-3-11)25(23,24)19-9-1-8-18-15-7-4-12(20(21)22)10-14(15)17/h2-7,10,18-19H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKHFZEWGHBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B4922550.png)
![3-chloro-N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4922557.png)
![[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B4922560.png)

![6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4922584.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B4922592.png)


![3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4922631.png)
amino]carbonyl}benzoic acid](/img/structure/B4922638.png)

![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
